Valproate bismuth

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valproate bismuth is a compound that combines the properties of valproic acid and bismuth. It is primarily used in the treatment of laryngitis and is available in over-the-counter medications such as Neo-Laryngobis in Canada . Valproic acid, a derivative of valproate, has been widely used as an anticonvulsant and mood-stabilizing drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valproate bismuth involves the reaction of valproic acid with bismuth salts. The process typically requires controlled conditions to ensure the proper formation of the compound. The reaction is carried out in an organic solvent, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product. The production is monitored through various analytical techniques to maintain the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Valproate bismuth undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the oxidation state of bismuth in the compound.

Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Solvents: Organic solvents like ethanol or methanol are often used in these reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Valproate bismuth has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.

Medicine: this compound is used in the treatment of laryngitis and other throat-related conditions.

Industry: The compound is used in the formulation of pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of valproate bismuth involves its interaction with various molecular targets and pathways. Valproic acid, a component of the compound, is known to increase gamma-aminobutyric acid (GABA) levels in the brain, which helps in controlling seizures and stabilizing mood . Bismuth, on the other hand, has antimicrobial properties and is used to treat infections . The combined effect of these components contributes to the overall therapeutic action of this compound .

Comparison with Similar Compounds

Valproate bismuth can be compared with other similar compounds such as:

Valproic Acid: Primarily used as an anticonvulsant and mood stabilizer.

Bismuth Subcitrate: Used in the treatment of peptic ulcer and gastro-esophageal reflux disease.

Bismuth Subnitrate: Known for its protective effects on the gastric mucosa.

Uniqueness: this compound is unique due to its combined properties of valproic acid and bismuth, making it effective in treating both neurological and infectious conditions. This dual action sets it apart from other compounds that typically target only one type of condition .

Biological Activity

Valproate bismuth is a compound that combines the antiepileptic drug valproic acid with bismuth, a metal known for its various biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound exhibits multiple biological activities through various mechanisms:

- Histone Deacetylase Inhibition : Valproic acid, a component of this compound, is recognized as a histone deacetylase (HDAC) inhibitor. This action leads to increased acetylation of histones, thereby influencing gene expression and potentially inducing apoptosis in cancer cells .

- Antibacterial Properties : Bismuth compounds have demonstrated antibacterial activity, particularly against Helicobacter pylori. Studies indicate that bismuth can disrupt critical metabolic pathways in bacteria, such as inhibiting urease and affecting oxidative stress responses . this compound’s dual action may enhance its effectiveness against resistant bacterial strains.

- Cellular Uptake and Detoxification : Bismuth ions are known to interact with cellular detoxification pathways. The formation of stable conjugates with glutathione (GSH) facilitates the transport and elimination of bismuth from cells, which may play a role in modulating the toxicity associated with bismuth exposure .

2. Pharmacokinetics

The pharmacokinetics of this compound are influenced by both components:

3. Clinical Applications and Case Studies

This compound has been explored in various clinical contexts:

- Oncology : A phase I study investigated the use of valproic acid in pediatric patients with refractory CNS tumors. While this study did not focus specifically on this compound, it highlighted the potential for HDAC inhibitors to enhance therapeutic outcomes when combined with conventional treatments .

- Infectious Diseases : Given its antibacterial properties, this compound may be beneficial in treating infections caused by resistant strains. For instance, studies have shown that certain bismuth complexes exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

4. Safety and Toxicity

The safety profile of this compound needs careful consideration:

- Toxicity : Bismuth compounds can be toxic at high concentrations. In animal studies involving bismuth-labeled compounds, doses leading to liver and kidney failure were observed . Monitoring plasma levels and adjusting dosages will be crucial in clinical settings.

- Adverse Effects : Valproic acid is associated with several adverse effects, including somnolence and potential teratogenicity. The combination with bismuth necessitates further investigation into any synergistic or additive toxic effects .

5. Research Findings

Recent research has provided insights into the biological activities of this compound:

Properties

CAS No. |

94071-09-7 |

|---|---|

Molecular Formula |

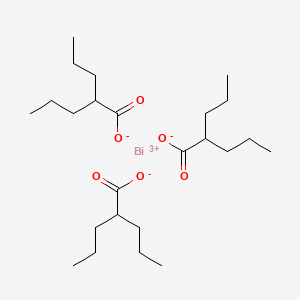

C24H45BiO6 |

Molecular Weight |

638.6 g/mol |

IUPAC Name |

bismuth;2-propylpentanoate |

InChI |

InChI=1S/3C8H16O2.Bi/c3*1-3-5-7(6-4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

YZDVVHSLIPLZLO-UHFFFAOYSA-K |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Bi+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.